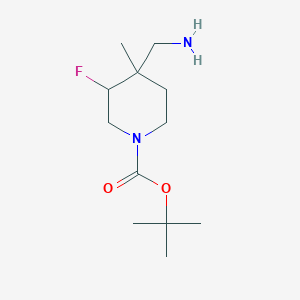

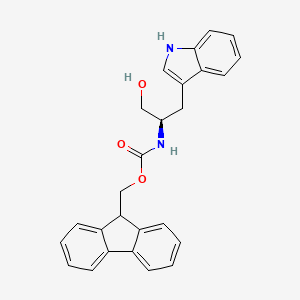

![molecular formula C18H19N9 B12275129 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275129.png)

2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin ist eine komplexe organische Verbindung, die einen Pyrazolring, einen Pyrimidinring und einen Piperazinring enthält. Diese Verbindung ist in der medizinischen Chemie von großem Interesse, da sie potenzielle biologische Aktivitäten und Anwendungen in der Medikamentenentwicklung aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Methyl-4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin umfasst mehrere Schritte, darunter die Bildung des Pyrazol- und Pyrimidinrings, gefolgt von der Einführung der Piperazin-Einheit. Der Syntheseweg umfasst typischerweise:

Bildung des Pyrazolrings: Dies kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon unter sauren Bedingungen erreicht werden.

Bildung des Pyrimidinrings: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers, wie z. B. eines β-Diketons, mit Guanidin oder Amidinen.

Einführung der Piperazin-Einheit: Dieser Schritt beinhaltet die nukleophile Substitutionsreaktion, bei der der Piperazinring in den Pyrimidinkern eingeführt wird.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu verbessern. Dazu gehören die Verwendung von Hochdurchsatz-Synthesetechniken, kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungsmethoden wie Chromatographie und Kristallisation.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Methyl-4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nukleophile Substitutionsreaktionen können an den Pyrazol- oder Pyrimidinringen auftreten, wobei Reagenzien wie Alkylhalogenide oder Acylchloride verwendet werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise entsprechende Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine liefern kann.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als biochemische Sonde, um Enzymfunktionen zu untersuchen.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, insbesondere als Inhibitor spezifischer Enzyme oder Rezeptoren.

Industrie: Wird bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften verwendet, wie z. B. Polymere oder Katalysatoren.

Wirkmechanismus

Der Wirkmechanismus von 2-Methyl-4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder allosterische Stellen bindet, wodurch der Zugang des Substrats blockiert oder die Enzymkonformation verändert wird. Die beteiligten spezifischen Pfade hängen vom biologischen Kontext und dem Zielenzym oder -rezeptor ab.

Wirkmechanismus

The mechanism of action of 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin

- N-{3-[(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]phenyl}prop-2-enamid

Einzigartigkeit

2-Methyl-4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin ist aufgrund seiner spezifischen Kombination aus Pyrazol-, Pyrimidin- und Piperazinringen einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Diese strukturelle Einzigartigkeit ermöglicht es ihm, mit einem anderen Satz von molekularen Zielstrukturen zu interagieren als andere ähnliche Verbindungen, was möglicherweise zu neuartigen therapeutischen Anwendungen führt.

Eigenschaften

Molekularformel |

C18H19N9 |

|---|---|

Molekulargewicht |

361.4 g/mol |

IUPAC-Name |

4-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |

InChI |

InChI=1S/C18H19N9/c1-13-23-15(11-16(24-13)27-6-2-4-22-27)25-7-9-26(10-8-25)18-14-3-5-19-17(14)20-12-21-18/h2-6,11-12H,7-10H2,1H3,(H,19,20,21) |

InChI-Schlüssel |

HGBXELVZNKBCQE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CN4)N5C=CC=N5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

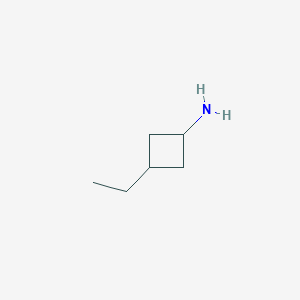

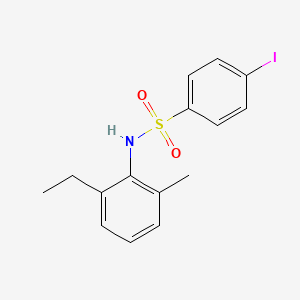

![N-(2,5-difluorophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide](/img/structure/B12275047.png)

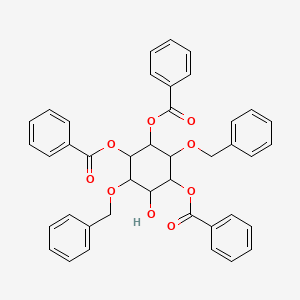

![[5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B12275062.png)

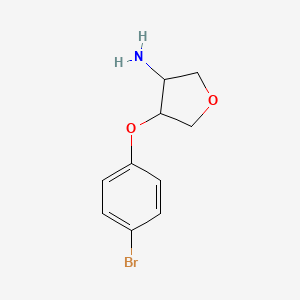

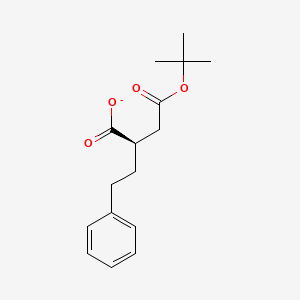

![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-ol](/img/structure/B12275063.png)

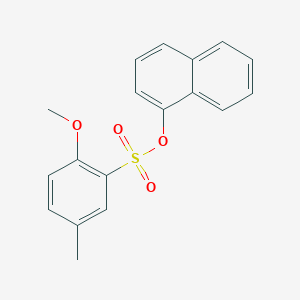

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B12275118.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B12275127.png)